In Vitro TRH-R1 Agonist Activity
This is a specific, yet isolated, data point for this compound. It demonstrates agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an EC50 of 2.54 μM. This represents a moderate, micromolar-level activity [1]. While other unsubstituted or differently substituted analogs may show higher or no activity, direct comparative data for positional isomers of bromo-(trifluoromethyl)phenol at TRH-R1 are not currently available in the public domain.
| Evidence Dimension | In vitro agonist activity |
|---|---|
| Target Compound Data | EC50 = 2.54 μM |
| Comparator Or Baseline | Direct comparison data for positional isomers (e.g., 2-Bromo-4-(trifluoromethyl)phenol) is not available in the public domain. |
| Quantified Difference | N/A - Lack of comparator data |
| Conditions | Mouse TRH-R1 expressed in HEK293 cells; activity assessed by measuring changes in intracellular calcium levels using the FLIPR method. |
Why This Matters
This is a verifiable, quantitative biological activity value that can serve as a starting point for further medicinal chemistry exploration, even if its full selectivity profile remains uncharacterized.
- [1] BindingDB. (n.d.). BDBM50109038, CHEMBL3600453. View Source
